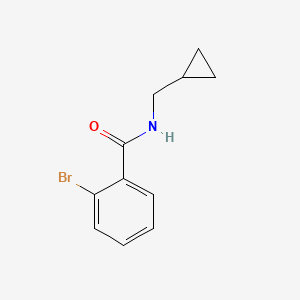

2-bromo-N-(cyclopropylmethyl)benzamide

Description

2-Bromo-N-(cyclopropylmethyl)benzamide is a benzamide derivative featuring a bromine substituent at the ortho position of the aromatic ring and a cyclopropylmethyl group attached to the amide nitrogen. This structural configuration confers unique steric and electronic properties, making it valuable in organic synthesis and medicinal chemistry. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyclopropylmethyl group may influence solubility, metabolic stability, and interaction with biological targets .

Properties

IUPAC Name |

2-bromo-N-(cyclopropylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-4-2-1-3-9(10)11(14)13-7-8-5-6-8/h1-4,8H,5-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPDOKIUNUOOMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(cyclopropylmethyl)benzamide typically involves the bromination of benzamide derivatives. One common method includes the reaction of benzamide with bromine in the presence of a suitable catalyst. The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction using cyclopropylmethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(cyclopropylmethyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the benzamide group can yield amines or other reduced products.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of N-(cyclopropylmethyl) derivatives with different substituents replacing the bromine atom.

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of amines or other reduced products.

Scientific Research Applications

2-bromo-N-(cyclopropylmethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 2-bromo-N-(cyclopropylmethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Substituent Effects on Catalytic Reactivity

a. 2-Bromo-N-(tert-butyl)benzamide In asymmetric Suzuki-Miyaura coupling reactions, the tert-butyl substituent on the amide nitrogen of 2-bromo-N-(tert-butyl)benzamide achieved 87% enantiomeric excess (ee), outperforming analogs with smaller substituents (e.g., Weinreb amide: 80% ee) . The bulky tert-butyl group enhances steric hindrance, favoring a specific transition state.

b. 2-Bromo-N-(2-phenyl-2-propyl)benzamide

Replacing tert-butyl with a cumyl group (2-phenyl-2-propyl) further increased enantioselectivity to 93% ee in Suzuki-Miyaura reactions . This suggests that larger, rigid substituents optimize stereochemical control. The cyclopropylmethyl group, while smaller than cumyl, introduces a strained cyclopropane ring that could influence electronic effects (e.g., hyperconjugation) or π-π interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-(cyclopropylmethyl)benzamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves coupling 2-bromobenzoic acid derivatives with cyclopropylmethylamine. A two-step approach is recommended:

Activation of the carboxylic acid : Use coupling reagents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (as in ) or DCC/HOBt ( ) to form the reactive intermediate.

Amide bond formation : React with cyclopropylmethylamine under inert conditions. Solvents such as MeCN or DMF are preferred ().

- Optimization : Temperature (30–40°C) and stoichiometric ratios (1:1.2 acid-to-amine) improve yields. Monitor progress via TLC (PE:EtOAc = 3:1, Rf ≈ 0.5) and purify using silica gel chromatography ().

- Challenges : Competing side reactions (e.g., bromine displacement) require controlled pH and anhydrous conditions.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural purity?

- 1H-NMR : Confirm the presence of the cyclopropylmethyl group via characteristic triplet signals (δ 0.5–1.0 ppm) and aromatic protons (δ 7.5–8.5 ppm) ().

- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak ([M+H]+) and isotopic pattern from bromine (1:1 ratio for 79Br/81Br) ().

- TLC : Monitor reaction progress with PE:EtOAc (3:1) and visualize using UV or iodine staining ().

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Mechanistic Insight : The cyclopropylmethyl group’s strained ring enhances electron density at the amide nitrogen, potentially activating the bromine for Suzuki-Miyaura couplings (e.g., with aryl boronic acids).

- Experimental Design :

- Screen palladium catalysts (Pd(PPh3)4, PdCl2(dppf)) and bases (K2CO3, CsF) in THF/H2O at 80°C ().

- Compare reactivity with non-cyclopropyl analogs to isolate steric/electronic effects ().

- Data Contradictions : Lower yields in cross-coupling vs. SNAr reactions may arise from steric hindrance; optimize using bulky ligands (XPhos) .

Q. What in silico methods are recommended for predicting biological targets and structure-activity relationships (SAR)?

- Computational Workflow :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR targets (e.g., EGFR, histamine receptors) ().

QSAR Modeling : Train models on similar benzamide derivatives () to predict IC50 values for cancer cell lines.

MD Simulations : Assess binding stability (100 ns simulations in GROMACS) for lead optimization ().

- Validation : Correlate computational predictions with in vitro assays (e.g., enzyme inhibition, cytotoxicity) .

Q. How can researchers resolve contradictions in biological activity data across similar benzamide derivatives?

- Case Study : If anti-cancer activity varies between 2-bromo-N-(4-hydroxyphenyl)benzamide () and thiazolo-pyridin-2-yl analogs ():

- Methodological Audit : Compare assay conditions (cell lines, incubation times) and purity thresholds (>95% by HPLC).

- SAR Analysis : Map substituent effects (e.g., electron-withdrawing groups on the benzene ring enhance potency) .

- Statistical Tools : Apply multivariate regression to isolate variables (e.g., logP, polar surface area) influencing activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.